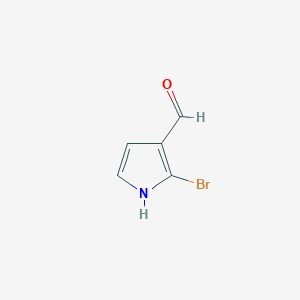
(R)-2-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several steps, starting from commercially available precursors. One common method involves the reduction of isoquinoline derivatives followed by carboxylation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and carboxylation reagents like carbon dioxide (CO2) under controlled temperatures and pressures.
Industrial Production Methods
In industrial settings, the production of (3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may involve more scalable processes such as catalytic hydrogenation and continuous flow reactors to ensure high yield and purity. The choice of catalysts and solvents is crucial to optimize the reaction efficiency and minimize by-products.
化学反应分析
Types of Reactions
(3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halides like bromine (Br2) or chlorine (Cl2) in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted tetrahydroisoquinolines depending on the nucleophile used.
科学研究应用
(3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an anti-cancer agent.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3S)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
Tetrahydroisoquinoline derivatives: Compounds with variations in the substituents on the isoquinoline ring, which can lead to different biological effects.
Uniqueness
(3R)-2-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets compared to its enantiomers and other derivatives. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on biological activity.
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
(3R)-2-methyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)/t10-/m1/s1 |
InChI 键 |
SKFOSDNQLGCEHM-SNVBAGLBSA-N |
手性 SMILES |
CN1CC2=CC=CC=C2C[C@@H]1C(=O)O |
规范 SMILES |
CN1CC2=CC=CC=C2CC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


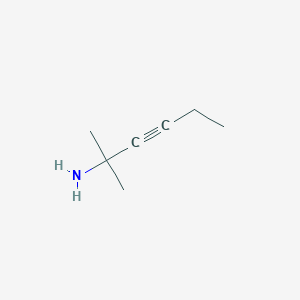


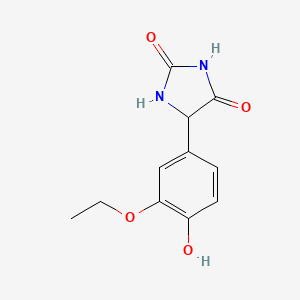
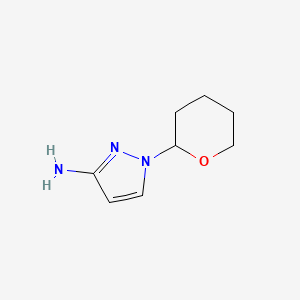

![cis-3A-Methylhexahydro-1H-furo[3,4-C]pyrrole hydrochloride](/img/structure/B13466709.png)
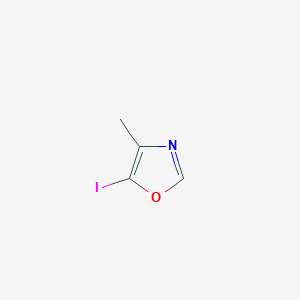
![(2S,4R)-N-[(1S)-3-[4-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]piperidin-1-yl]-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]-3-oxopropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B13466726.png)

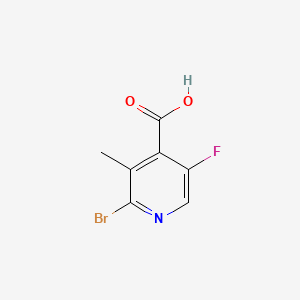
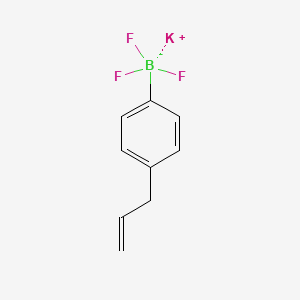
![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
